[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]
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Overview
Description
[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone] is a complex organic compound that features a combination of indole, imidazole, and thiophene moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, while the imidazole ring is a key component in various biologically active molecules. Thiophene rings are also prevalent in many bioactive compounds, contributing to their diverse chemical properties.
Preparation Methods
The synthesis of [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone] involves multiple steps, each requiring specific reagents and conditions. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde to form the imidazole ring.
Fischer Indole Synthesis: This classic method synthesizes the indole ring by reacting phenylhydrazine with aldehydes or ketones.
Thiophene Synthesis: The thiophene rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Chemical Reactions Analysis
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone] involves its interaction with various molecular targets. The indole and imidazole rings can bind to specific receptors or enzymes, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The thiophene rings contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include:
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus and exhibit similar biological activities.
Imidazole Derivatives: Compounds such as histidine and histamine contain the imidazole ring and are involved in various physiological processes.
Thiophene Derivatives: Thiophene-based compounds like thiophene-2-carboxylic acid are known for their diverse chemical properties.
Compared to these similar compounds, [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone] is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties.
Properties
CAS No. |
59211-95-9 |
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Molecular Formula |
C21H15N3O2S2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
[2-(1H-indol-3-yl)-3-(thiophene-2-carbonyl)-2H-imidazol-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C21H15N3O2S2/c25-20(17-7-3-11-27-17)23-9-10-24(21(26)18-8-4-12-28-18)19(23)15-13-22-16-6-2-1-5-14(15)16/h1-13,19,22H |
InChI Key |
ZOWPBBULPDZQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3N(C=CN3C(=O)C4=CC=CS4)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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